3-Amino-2-phenylpropanoic acid

Description

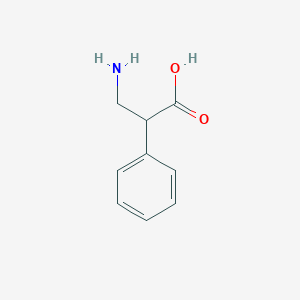

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507253 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-95-0 | |

| Record name | 3-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpropanoic acid, a β-amino acid analog of phenylalanine, is a compound of growing interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, and its derivatives have shown potential as antimicrobial and anti-inflammatory agents. This guide provides a comprehensive overview of the available physicochemical data for this compound, details on experimental protocols for their determination, and a visualization of a relevant synthetic pathway.

While specific experimentally determined physicochemical data for this compound is limited in publicly available literature, this guide compiles predicted values and data for its close structural analog, the α-amino acid L-phenylalanine, for comparative purposes. It is crucial to note that these values for L-phenylalanine are provided as a reference and may not be representative of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for understanding its behavior in biological systems and for formulation development. The following tables summarize the available data for this compound and L-phenylalanine.

Table 1: General Physicochemical Properties

| Property | This compound | L-Phenylalanine (for comparison) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline solid |

Table 2: Experimentally Predicted and Determined Physicochemical Data

| Property | This compound (Predicted) | L-Phenylalanine (Experimental) |

| Melting Point (°C) | 223-226 | ~283 (decomposes) |

| Boiling Point (°C) | 306.2 ± 30.0 | - |

| pKa₁ (α-carboxyl) | 3.18 ± 0.16 | 1.83 - 2.20 |

| pKa₂ (α-amino) | - | 9.13 - 9.24 |

| logP | 1.51 | -1.38 |

| Aqueous Solubility | Sparingly soluble in water | 29.6 g/L at 25°C |

Note: Predicted values for this compound are sourced from chemical databases and may differ from experimental values.

Experimental Protocols

Accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amino acid, pKa values are determined for the carboxylic acid and amino groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of an ionizable group are equal (the midpoint of the buffering region on the titration curve).

Methodology:

-

Preparation of Solutions: Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the amino acid solution in a beaker with a magnetic stirrer.

-

Titration: Add the strong base in small, precise increments. After each addition, allow the solution to stabilize and record the pH.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value for the carboxylic acid group (pKa₁) will be the pH at the midpoint of the first buffer region. The pKa for the amino group (pKa₂) will be the pH at the midpoint of the second buffer region.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The logP is the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium.

Methodology:

-

Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them and allowing them to separate overnight.

-

Partitioning: Prepare a stock solution of this compound in the aqueous phase. Add a known volume of this solution to a known volume of the n-octanol phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the amino acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug delivery and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with water at a specific temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Methodology:

-

Equilibration: Add an excess amount of this compound to a vial containing a known volume of deionized water.

-

Shaking: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: Determine the concentration of the dissolved amino acid in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Visualizations

Enzymatic Synthesis of β-Phenylalanine

The enzymatic synthesis of β-amino acids is a key area of research, offering a green and stereoselective alternative to chemical synthesis. The following diagram illustrates a general workflow for the enzymatic synthesis of β-phenylalanine from cinnamic acid.

Enzymatic synthesis of β-Phenylalanine.

Potential Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for various biological activities. This diagram illustrates the potential therapeutic applications based on these preliminary findings.

Potential biological activities of derivatives.

Conclusion

This compound presents an interesting scaffold for the development of novel therapeutics. While a comprehensive experimental dataset for its physicochemical properties is not yet widely available, the predicted values and data from its α-isomer provide a useful starting point for research and development. The experimental protocols outlined in this guide offer a robust framework for the in-house determination of these critical parameters. Further investigation into the biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

Navigating the Synthesis of Enantiomerically Pure β-Phenylalanine: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure β-phenylalanine and its derivatives (β-PADs) is a critical step in the development of novel therapeutics. These compounds serve as vital building blocks for peptidomimetics, pharmaceuticals, and other bioactive molecules, offering enhanced stability and unique conformational properties compared to their α-amino acid counterparts.[1][2][3] This technical guide provides a comprehensive overview of the core methodologies for synthesizing enantiomerically pure β-phenylalanine, with a focus on enzymatic, asymmetric, and chiral resolution techniques. Detailed experimental protocols, comparative data, and visual workflows are presented to facilitate practical application in a research and development setting.

Core Synthesis Strategies: A Comparative Overview

The synthesis of enantiomerically pure β-phenylalanine can be broadly categorized into three main approaches: enzymatic synthesis, asymmetric synthesis, and the resolution of racemic mixtures. Each method presents distinct advantages and challenges in terms of enantioselectivity, yield, cost, and scalability.

Enzymatic Synthesis: Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral compounds.[2] Enzymes such as lipases, aminomutases, and hydantoinases are employed for their high enantioselectivity and mild reaction conditions.[2] Lipases are particularly prominent in industrial-scale production through the kinetic resolution of racemic β-phenylalanine esters.[2][4] Phenylalanine aminomutase (PAM) has also shown significant promise by catalyzing the direct conversion of α-phenylalanine to β-phenylalanine or the amination of cinnamic acid derivatives.[5][6][7]

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from a prochiral starting material. Metal-catalyzed methods, employing catalysts based on rhodium, copper, and palladium, have been developed with great efficiency.[2] Organocatalysis and metal-free syntheses are also gaining traction as sustainable alternatives.[1][2] The Mannich reaction is a notable example of a powerful tool for the asymmetric synthesis of β-amino acids.[8]

Chiral Resolution: This classic method involves the separation of a racemic mixture of β-phenylalanine into its individual enantiomers. This can be achieved through various techniques, including the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or through chromatographic methods using chiral stationary phases.[9][10][11] While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate.

The following table summarizes quantitative data from various reported methods for the synthesis of enantiomerically pure β-phenylalanine, offering a clear comparison of their efficiencies.

| Synthesis Method | Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Lipase-mediated Resolution | Racemic β-phenylalanine propyl ester | Lipase | (S)-β-phenylalanine | 20 (global) | >99.5 | [2] |

| Combined Chemical & Biocatalytic | Benzaldehyde | Organozinc / Hydrolase | (R)-β-phenylalanine | 22 (global) | Not specified | [2] |

| Combined Chemical & Biocatalytic | Benzaldehyde | Organozinc / Hydrolase | (S)-β-phenylalanine | 11 (global) | Not specified | [2] |

| Phenylalanine Aminomutase (PAM) Isomerization | α-phenylalanine derivatives | Phenylalanine Aminomutase | (S)-β-phenylalanine | 72 | >99 | [2] |

| Lipase-mediated Kinetic Resolution | Racemic β-lactam | Candida antarctica Lipase B (CAL-B) | (R)-β-phenylalanine | 50 | >99 | [2] |

| Hydantoinase-mediated Hydrolysis | Dihydrouracils | Hydantoinase from Vigna angularis | Aryl-substituted β-amino acids | 7-79 | High (E >100) | [2] |

| Asymmetric Synthesis via Isoxazolidinone | α,β-Unsaturated aldehyde | Chiral Catalyst III | (S)-β-phenylalanine | 67 | Not specified | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of enantiomerically pure β-phenylalanine.

Lipase-Mediated Kinetic Resolution of Racemic β-Phenylalanine Methyl Ester

This protocol describes a widely used method for obtaining enantiomerically pure β-phenylalanine through enzymatic resolution.[4]

Reaction Setup:

-

Dissolve racemic β-phenylalanine methyl ester (10 mmol) in tert-butyl methyl ether.

-

Add a lipase, such as Candida antarctica lipase B (Novozym 435), and an acyl donor, for example, vinyl acetate, to the solution.

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature, for instance, 40°C, with gentle shaking.

-

Monitor the progress of the reaction using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

Separation:

-

Remove the enzyme by filtration.

-

The resulting mixture contains the acylated (R)-β-phenylalanine methyl ester and the unreacted (S)-β-phenylalanine methyl ester.

-

Separate these two compounds by column chromatography.

-

The acylated enantiomer can then be deacylated to yield the free amino acid.

Asymmetric Synthesis using a Ni(II) Schiff Base Complex

This protocol outlines an asymmetric synthesis approach to produce a phenylalanine analogue.[4]

Complex Formation:

-

React the chiral ligand (S)-2-N-(N'-benzylprolyl)aminobenzophenone with glycine and Ni(NO₃)₂·6H₂O in the presence of a base like sodium methoxide in methanol to form the chiral Ni(II) complex of the glycine Schiff base.

Alkylation:

-

Dissolve the Ni(II) complex (1 mmol) in a suitable organic solvent such as dimethylformamide (DMF).

-

Add a substituted benzyl bromide (1.1 mmol) and a base, for example, powdered NaOH.

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

Hydrolysis and Auxiliary Removal:

-

Quench the reaction mixture with water and extract with an organic solvent.

-

Concentrate the organic layer and hydrolyze the residue with 6N HCl at reflux for several hours.

-

After cooling, recover the chiral auxiliary by extraction.

-

Purify the aqueous layer containing the amino acid by ion-exchange chromatography.

Visualizing the Synthesis Pathways

To better illustrate the logical flow of the synthesis methods, the following diagrams have been generated using the DOT language.

Conclusion and Future Perspectives

The synthesis of enantiomerically pure β-phenylalanine remains a dynamic field of research, driven by the increasing demand for these valuable building blocks in drug discovery and development.[1][2] While traditional methods like chiral resolution are still employed, there is a clear trend towards the development of more efficient and sustainable processes.[2] Biocatalytic methods, in particular, offer significant advantages in terms of enantioselectivity and environmental impact.[1][2] Future research will likely focus on the discovery and engineering of novel enzymes with broader substrate scopes and enhanced activities, as well as the development of new metal-free and organocatalytic asymmetric methods.[1][2] The integration of continuous flow technologies and multi-enzymatic cascade reactions also holds great promise for the industrial-scale production of enantiomerically pure β-phenylalanine and its derivatives.[2][12][13] These advancements will undoubtedly accelerate the discovery and development of next-generation pharmaceuticals and other high-value chemical products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

A Technical Guide to the Biological Activities of 3-Amino-2-phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-amino-2-phenylpropanoic acid derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document collates and presents key data on their anticancer, antimicrobial, and anti-inflammatory properties, offering a valuable resource for researchers and professionals in drug discovery and development. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant biological pathways and workflows.

Introduction

This compound, also known as β-phenylalanine, and its derivatives are synthetic compounds that have garnered considerable interest in medicinal chemistry. Their structural similarity to natural amino acids allows for potential interactions with biological targets, while modifications to the core structure have led to a diverse range of pharmacological activities. This guide focuses on the key biological effects of these derivatives, providing a foundation for further research and development.

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of enzymes crucial for tumor growth and metastasis, such as aminopeptidase N (APN/CD13).

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected this compound derivatives, primarily presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | ES-2 (human ovary clear cell carcinoma) | 30.19 ± 1.02 | [1] |

| Bestatin (control) | - | ES-2 (human ovary clear cell carcinoma) | 60.61 ± 0.1 | [1] |

| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative | A549 (human lung adenocarcinoma) | 5.42 | [2] |

| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative | A549 (human lung adenocarcinoma) | 2.47 | [2] |

| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide derivative | HEK293 (non-cancerous) | 10.69 | [2] |

| 26 | 3-[(4-acetylphenyl)(4-phenylthiaz-2-yl)amino]propanoic acid carbohydrazide derivative | HEK293 (non-cancerous) | 13.75 | [2] |

| Cisplatin (control) | - | A549 (human lung adenocarcinoma) | >10 | [2] |

| 3d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (breast cancer) | 43.4 | [3] |

| 4d | Imidazo[1,2-a]pyrimidine derivative | MCF-7 (breast cancer) | 39.0 | [3] |

| 3d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (breast cancer) | 35.9 | [3] |

| 4d | Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (breast cancer) | 35.1 | [3] |

| 20 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent | A549 (human lung adenocarcinoma) | Reduces viability to 17.2% at 100 µM | [4] |

| 22 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 5-nitro-2-thienyl substituent | A549 (human lung adenocarcinoma) | Reduces viability to 17.4% at 100 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: Aminopeptidase N Inhibition

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that is often overexpressed on the surface of tumor cells and is implicated in tumor invasion, metastasis, and angiogenesis.[1] Certain this compound derivatives act as inhibitors of APN.

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a common measure of the in vitro antimicrobial activity of a compound. The following table presents MIC values for selected derivatives.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Thiazole derivative with naphthoquinone ring | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |

| Thiazole derivative with furan substituent | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |

| Thiazole derivative with bromothiophene substituent | 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid derivative | Staphylococcus aureus | 250 | [5] |

| Compound 14 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |

| Compound 15 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |

| Compound 16 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivative | Candida auris | 0.5 - 64 | [6] |

| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Klebsiella pneumoniae | 50 | [7] |

| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Staphylococcus aureus | 50 | [7] |

| Schiff base derivative | 2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid | Candida albicans | 50 | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance.

Anti-inflammatory and Other Activities

Some derivatives of this compound have also been investigated for their anti-inflammatory and other pharmacological effects.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Derivative Type | Assay | Activity | Reference |

| NPAA-36 | S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Xylene-induced ear oedema in rats | 31.1% inhibition at 10 mg/kg | [1] |

| NPAA-36 | S(-)-2-amino-2-methyl-3-phenylpropanoic acid | Tail-flick test in rats | 36.78% increase in latency at 10 mg/kg | [1] |

Experimental Protocol: Xylene-Induced Ear Edema in Rats

This in vivo model is used to assess the anti-inflammatory potential of a compound.

Materials:

-

Wistar rats

-

Xylene

-

Test compound (e.g., NPAA-36)

-

Vehicle (e.g., saline)

-

Micrometer or caliper

Procedure:

-

Animal Grouping: Divide the rats into a control group and a treatment group.

-

Compound Administration: Administer the test compound (e.g., intraperitoneally) to the treatment group and the vehicle to the control group.

-

Induction of Edema: After a set period (e.g., 30 minutes), apply a fixed volume of xylene to the inner surface of one ear of each rat.

-

Measurement of Edema: After a specific time (e.g., 15-30 minutes), measure the thickness of both ears using a micrometer. The difference in thickness between the xylene-treated and untreated ears indicates the extent of edema.

-

Data Analysis: Calculate the percentage inhibition of edema in the treated group compared to the control group.

Conclusion

The derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents. The data and protocols presented in this guide highlight their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully explore their therapeutic utility. This guide serves as a foundational resource to aid researchers and drug development professionals in this endeavor.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and History of Phenylalanine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential α-amino acid, is a fundamental constituent of proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones. Its discovery and the subsequent elucidation of the distinct roles of its stereoisomers have been pivotal in advancing our understanding of biochemistry, metabolism, and the molecular basis of genetic disorders. This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of phenylalanine and its isomers, with a focus on the experimental methodologies and quantitative data that have shaped our knowledge.

Discovery and Early History

The journey of phenylalanine began in the late 19th century with its initial identification and subsequent chemical synthesis.

First Description and Isolation

In 1879, the German chemist Ernst Schulze and his colleague J. Barbieri first described a novel compound with the empirical formula C₉H₁₁NO₂ which they isolated from yellow lupine (Lupinus luteus) seedlings. This marked the initial discovery of phenylalanine in a natural source.

First Chemical Synthesis

The first successful chemical synthesis of phenylalanine was achieved in 1882 by German chemists Emil Erlenmeyer and A. Lipp.[1] They synthesized phenylalanine from phenylacetaldehyde, hydrogen cyanide, and ammonia, a reaction that laid the groundwork for later amino acid synthesis methodologies.[1]

Elucidation of its Role in Genetics

A significant milestone in understanding the biological importance of phenylalanine came in 1961 when J. Heinrich Matthaei and Marshall W. Nirenberg discovered the genetic codon for this amino acid.[2][3] Their groundbreaking experiment demonstrated that a messenger RNA (mRNA) sequence consisting of repeating uracil bases (poly-U) directed the synthesis of a polypeptide chain composed solely of phenylalanine residues in a cell-free E. coli system. This discovery was instrumental in deciphering the genetic code.

Phenylalanine Isomers: L- and D-Phenylalanine

Phenylalanine exists as two stereoisomers, or enantiomers: L-phenylalanine and D-phenylalanine. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms, leading to distinct biological activities.

L-Phenylalanine: The Proteinogenic Isomer

L-phenylalanine is the naturally occurring isomer found in proteins and is encoded by the codons UUU and UUC in messenger RNA.[2] As an essential amino acid for humans, it cannot be synthesized de novo and must be obtained from the diet.[2] L-phenylalanine is a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[2][4]

D-Phenylalanine: The Non-proteinogenic Isomer

D-phenylalanine is not incorporated into proteins during biosynthesis but can be produced through organic synthesis.[2] While its biological functions are less understood, D-phenylalanine has shown pharmacological activity, including potential analgesic and antidepressant effects.[5] It is thought to inhibit the enzymatic breakdown of enkephalins, which are naturally occurring pain-relieving molecules in the body.[2]

Physicochemical Properties of Phenylalanine Isomers

The distinct stereochemistry of L- and D-phenylalanine results in differences in their physical properties, most notably their interaction with plane-polarized light.

| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine (Racemic Mixture) |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molar Mass | 165.19 g/mol [6] | 165.19 g/mol [7] | 165.19 g/mol [6] |

| Melting Point | 283 °C (decomposes) | 283-285 °C (decomposes) | 266-267 °C (decomposes)[8] |

| Specific Rotation [α]D20 | -34.5° (c=1, H₂O) | +34.5° (c=1, H₂O) | 0° |

| Solubility in Water | 29.6 g/L at 25 °C | 29.6 g/L at 25 °C | 14.11 g/L at 25 °C[8] |

| pKa (Carboxyl) | 1.83[2] | 1.83 | 1.83 |

| pKa (Amino) | 9.13[2] | 9.13 | 9.13 |

Experimental Protocols

The synthesis and resolution of phenylalanine have been central to its study. The following sections detail the methodologies for key experiments.

Erlenmeyer-Plöchl Synthesis of Phenylalanine

This classic method for α-amino acid synthesis involves the condensation of an N-acylglycine with an aldehyde.

Protocol:

-

Formation of the Azlactone: Hippuric acid (N-benzoylglycine) is heated with benzaldehyde and acetic anhydride in the presence of sodium acetate. The hippuric acid is first converted to an oxazolone intermediate.

-

Condensation: The oxazolone intermediate, which has acidic protons, reacts with benzaldehyde in a Perkin-like condensation to form an azlactone.[9][10]

-

Reduction and Hydrolysis: The resulting azlactone is then reduced, and subsequent hydrolysis of the amide and the ester functionalities yields racemic phenylalanine.[9]

Strecker Synthesis of Phenylalanine

The Strecker synthesis is another fundamental method for preparing α-amino acids.[11]

Protocol:

-

Formation of α-aminonitrile: Phenylacetaldehyde is reacted with ammonia and hydrogen cyanide (or a cyanide salt like potassium cyanide). The aldehyde first reacts with ammonia to form an imine, which is then attacked by the cyanide ion to form an α-aminonitrile.[12][13]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic phenylalanine.[12][13]

Enzymatic Resolution of DL-Phenylalanine

Enzymatic resolution is a highly efficient method for separating the enantiomers of a racemic mixture. Acylase enzymes are commonly used for this purpose.[4][14]

Protocol:

-

N-acetylation: The racemic mixture of DL-phenylalanine is first N-acetylated to produce N-acetyl-DL-phenylalanine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-phenylalanine is then treated with an acylase enzyme (e.g., from Aspergillus oryzae). The enzyme selectively hydrolyzes the N-acetyl group from L-phenylalanine, leaving the N-acetyl-D-phenylalanine unreacted.[15]

-

Separation: The resulting mixture contains L-phenylalanine and N-acetyl-D-phenylalanine, which can be separated based on their different physical and chemical properties.

-

Hydrolysis of D-isomer: The separated N-acetyl-D-phenylalanine can then be hydrolyzed by chemical means to obtain D-phenylalanine.

Signaling and Metabolic Pathways

Phenylalanine is a central molecule in several metabolic pathways, both for its biosynthesis and its catabolism into other essential compounds.

Biosynthesis of Phenylalanine

In microorganisms and plants, phenylalanine is synthesized via the shikimate pathway.

Catabolism of L-Phenylalanine

In humans, the primary catabolic pathway for L-phenylalanine involves its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[16][17]

Phenylketonuria: A Historical Perspective on Inborn Errors of Metabolism

The discovery of phenylketonuria (PKU) is a landmark in the history of medical genetics and biochemistry.

In 1934, the Norwegian physician Ivar Asbjørn Følling identified an excess of phenylpyruvic acid in the urine of two intellectually disabled siblings.[18] This condition, which he termed "imbecillitas phenylpyruvica," was later renamed phenylketonuria. Følling's work established a direct link between a metabolic abnormality and a clinical disorder.

Subsequent research revealed that PKU is an autosomal recessive genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[18] This enzymatic block leads to the accumulation of phenylalanine in the blood and its conversion into phenylpyruvic acid and other metabolites, which are toxic to the developing brain. The discovery of PKU paved the way for newborn screening programs and the development of dietary therapies low in phenylalanine, which can prevent the severe neurological damage associated with the disease.[18]

Conclusion

From its initial isolation from lupine seedlings to its central role in deciphering the genetic code and understanding inborn errors of metabolism, the story of phenylalanine is a testament to the progress of biochemical and medical science. The distinct properties and biological roles of its L- and D-isomers continue to be an area of active research, with implications for drug development and therapeutics. The experimental protocols developed for its synthesis and resolution have become foundational techniques in organic chemistry. A thorough understanding of the discovery and history of phenylalanine provides a valuable context for researchers and scientists working in diverse fields, from molecular biology to clinical medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Insights into the Catalytic Mechanisms of Phenylalanine and Tryptophan Hydroxylase from Kinetic Isotope Effects on Aromatic Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 9. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 17. snscourseware.org [snscourseware.org]

- 18. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-2-phenylpropanoic acid CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-phenylpropanoic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis and analysis protocols, and explores its potential therapeutic applications.

Core Compound Identity

Molecular Formula: C₉H₁₁NO₂

This compound exists as a racemic mixture and as individual enantiomers. The specific CAS numbers are crucial for identifying the correct stereoisomer.

| Compound Name | CAS Number |

| This compound | 4370-95-0[1] |

| (S)-3-Amino-2-phenylpropanoic acid | 1076-51-3 |

| (R)-3-Amino-2-phenylpropanoic acid | 1008-63-5[2] |

Physicochemical and Quantitative Data

A summary of key quantitative data for the enantiomers of this compound is presented below. This information is critical for experimental design, including solvent selection, purification, and analytical method development.

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol [2] |

| Melting Point | 223-226 °C | Not available |

| Boiling Point (Predicted) | 306.2 ± 30.0 °C | Not available |

| Density (Predicted) | 1.198 ± 0.06 g/cm³ | Not available |

| pKa (Predicted) | 3.18 ± 0.16 | Not available |

| Optical Activity | Not available | [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl[2] |

| Assay | Not available | ≥98% (HPLC)[2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound and its derivatives are essential for reproducibility and further research.

Enantioselective Synthesis of (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic Acid

This protocol describes a diastereoselective approach to synthesizing a protected form of (R)-3-amino-2-phenylpropanoic acid, which can be subsequently deprotected.[3]

Materials:

-

(4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ)

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (1.6 M in hexane)

-

3-Phenylpropanoyl chloride

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

tert-Butyl methyl ether (TBME)

-

Hexane

-

Hydrogen peroxide (30%)

-

Lithium hydroxide (LiOH)

-

0.52 M aqueous citric acid solution

Procedure:

-

Acylation of the Chiral Auxiliary:

-

Dissolve (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) in anhydrous THF and cool to -40 °C.

-

Add n-butyllithium dropwise and allow the mixture to warm to -15 °C before cooling to -70 °C.

-

Add a solution of 3-phenylpropanoyl chloride in THF while maintaining the temperature between -70 and -60 °C.

-

Stir for 30 minutes, then warm to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with EtOAc, dry the organic phase over MgSO₄, and concentrate under reduced pressure.

-

Recrystallize the crude product from a mixture of TBME and hexane to yield (4S)-4-Isopropyl-5,5-diphenyl-3-(3-phenylpropionyl)oxazolidin-2-one.

-

-

Diastereoselective Aminomethylation:

-

The acylated auxiliary is then subjected to a Mannich-type reaction for the introduction of the aminomethyl group. [Specific reagents and conditions for this step were not detailed in the provided search results but would typically involve a source of formaldehyde and a protected amine].

-

-

Cleavage of the Chiral Auxiliary and Protection of the Amino Group:

-

The resulting product from the aminomethylation step is dissolved in a mixture of THF and water.

-

Hydrogen peroxide is added, followed by lithium hydroxide to facilitate the cleavage of the auxiliary.

-

The reaction mixture is stirred, and the chiral auxiliary is recovered by extraction.

-

The aqueous phase is acidified with citric acid solution and extracted with TBME.

-

The combined organic phases are dried and concentrated to yield (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid.

-

Purification by Recrystallization

Purification of the final product and intermediates can be achieved by recrystallization.[3]

Procedure:

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., TBME/hexane).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath or at -20 °C to induce crystallization.[4]

-

Collect the crystals by suction filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. For underivatized amino acids, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin as the chiral selector, is recommended.[5]

-

Mobile Phase: A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and an acidic modifier like formic acid. The exact ratio should be optimized for the specific compound.[5][6]

-

Detection: UV detection at an appropriate wavelength (e.g., 220 nm for the peptide bond) or an Evaporative Light Scattering Detector (ELSD) can be used.[6]

-

Flow Rate: A typical flow rate is 1 mL/min.[7]

-

Temperature: The separation is usually performed at room temperature.[7]

Biological Significance and Therapeutic Potential

While this compound itself is a non-proteinogenic amino acid, its derivatives have shown promise in various therapeutic areas.

GABA Receptor Modulation

Derivatives of 3-amino-3-phenylpropanoic acid, which are structurally related to the user's topic of interest, have been synthesized and evaluated as potential antagonists for the GABA-B receptor. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid demonstrated weak but specific antagonism at the GABA-B receptor.[8][9] This suggests that the 3-aminophenylpropanoic acid scaffold could be a starting point for the development of novel modulators of GABAergic signaling.

Anticancer and Antioxidant Properties

Recent studies have explored 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer and antioxidant agents. These compounds have shown structure-dependent anticancer activity against non-small cell lung cancer cells (A549).[10] The inclusion of a phenolic group also suggests inherent antioxidant properties. This line of research indicates that the 3-aminopropanoic acid backbone can be functionalized to create compounds with dual therapeutic benefits.

Role in Peptide-Based Drug Development

The Fmoc-protected derivatives of substituted 3-aminopropanoic acids are valuable building blocks in solid-phase peptide synthesis.[11] The incorporation of these unnatural amino acids into peptides can lead to novel structures with enhanced stability and specific biological activities. They can be used to design molecules that target specific disease-related receptors or enzymes, potentially leading to more effective treatments with fewer side effects.[11]

Signaling Pathways

As an amino acid, this compound is expected to participate in cellular amino acid sensing pathways.

mTOR Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is modulated by amino acid availability. Amino acids signal to mTORC1 primarily through the Rag GTPases, which recruit mTORC1 to the lysosomal surface for activation.[12][13][14][15] While specific studies on this compound are not detailed, it is plausible that as an aromatic amino acid, it could influence mTORC1 signaling. Aromatic amino acids have been shown to be among the most potent in promoting the redistribution of lysosomes toward the cell periphery, a process linked to enhanced mTOR activation in the presence of other activators like arginine.[16]

Caption: General overview of the mTORC1 signaling pathway activated by amino acids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and analysis of a chiral this compound derivative.

Caption: A typical workflow for the synthesis and analysis of chiral compounds.

References

- 1. This compound | C9H11NO2 | CID 12697488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (S)-3-Amino-2-phenylpropanoic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in sourcing and utilizing (S)-3-Amino-2-phenylpropanoic acid. This non-proteinogenic amino acid is a valuable chiral building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules. This guide provides a detailed overview of commercial suppliers, key physicochemical properties, and relevant experimental protocols.

Commercial Suppliers of (S)-3-Amino-2-phenylpropanoic Acid and Related Compounds

The availability of high-purity (S)-3-Amino-2-phenylpropanoic acid is crucial for research and development. The following table summarizes key commercial suppliers. It is important to note that the isomeric compound, (S)-3-Amino-3-phenylpropanoic acid (also known as (S)-β-Phenylalanine), is more commonly listed by suppliers and is also included for reference due to its structural similarity and frequent use in similar applications. Researchers should verify the specific isomer when ordering.

| Supplier | Product Name | Purity | Available Quantities |

| Matrix Scientific | (S)-3-Amino-2-phenyl-propionicacid | >97% | 1g |

| American Custom Chemicals Corporation | (S)-3-AMINO-2-PHENYLPROPANOIC ACID | 95.00% | 5mg, 1g |

| Ambeed | (S)-3-Amino-2-phenylpropanoicacid | 95+% | 250mg, 1g |

| Chemenu | (S)-3-Amino-2-phenylpropanoicacid | 95% | 1g |

| Alichem | (S)-3-amino-2-phenylpropanoicacid | Not Specified | 250mg, 500mg, 1g |

| AK Scientific | (S)-3-Amino-2-phenylpropanoicacid | Not Specified | 500mg |

| Sigma-Aldrich | (S)-3-Amino-2-phenylpropanoic acid hydrochloride | 97% | Inquire |

| TCI Chemicals | (S)-3-Amino-3-phenylpropanoic Acid | >98.0%(HPLC) | 1G |

| Aladdin Scientific | (S)-3-Amino-3-phenylpropanoic acid | min 98% | 100g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-3-Amino-2-phenylpropanoic acid is essential for its handling, storage, and application in experimental work.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol [1] |

| CAS Number | 1076-51-3 |

| Melting Point | 223-226 °C |

| Boiling Point | 306.2±30.0 °C (Predicted) |

| Density | 1.198±0.06 g/cm3 (Predicted) |

| pKa | 3.18±0.16 (Predicted) |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water, soluble in DMSO and methanol |

| Storage Temperature | 2-8°C[2] |

Applications in Research and Drug Development

(S)-3-Amino-2-phenylpropanoic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery.

-

Peptidomimetics and Drug Design: As a non-proteinogenic amino acid, it is used to design peptides with modified structures. These peptidomimetics can exhibit enhanced stability against enzymatic degradation, improved bioavailability, and novel biological activities. Derivatives have been investigated for their anti-inflammatory and antinociceptive properties.[3]

-

Chiral Building Block: The defined stereochemistry of the molecule makes it a valuable starting material in the asymmetric synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).[4] It serves as an intermediate in the synthesis of neurological drugs and enzyme inhibitors.

-

Pharmacological Research: The parent amino acid, phenylalanine, is a precursor to several key neurotransmitters.[2][5][6][7] The study of its derivatives can provide insights into neurological pathways and the development of novel therapeutics. For instance, derivatives of 2-amino-3-phenylpropanoic acid have been explored as NMDA receptor glycine site agonists.[8]

Key Experimental Protocols

Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating (S)-3-Amino-2-phenylpropanoic acid into a growing peptide chain on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected (S)-3-Amino-2-phenylpropanoic acid

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether, cold

-

Solid-phase synthesis vessel with a sintered glass frit

-

Shaker or rocker

Methodology:

-

Resin Swelling: Place the desired amount of resin in the synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[9] Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-(S)-3-Amino-2-phenylpropanoic acid and a near-equimolar amount of the coupling reagent (e.g., HBTU) in a minimal amount of DMF. Add 6-10 equivalents of DIPEA to the mixture. Allow the activation to proceed for a few minutes.[9]

-

Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 1-2 hours at room temperature.[11] To ensure the reaction goes to completion, a small sample of the resin can be taken for a Kaiser test. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups. This step should be performed in a well-ventilated fume hood. Allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Phenylalanine Metabolic Pathway

The metabolic fate of phenylalanine, the parent amino acid of the title compound, is crucial for understanding the biological context of its derivatives. Phenylalanine is a precursor to tyrosine and a cascade of important neurotransmitters.

Caption: Metabolic pathway of L-Phenylalanine to key neurotransmitters and melanin.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of (S)-3-Amino-2-phenylpropanoic acid into a peptide using solid-phase peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mun.ca [mun.ca]

- 3. researchgate.net [researchgate.net]

- 4. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 5. PHENYLALANINE METABOLISM | PPTX [slideshare.net]

- 6. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chem.uci.edu [chem.uci.edu]

- 10. ejbiotechnology.info [ejbiotechnology.info]

- 11. luxembourg-bio.com [luxembourg-bio.com]

Characterization of 3-Amino-2-phenylpropanoic Acid: A Spectroscopic Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for the characterization of 3-Amino-2-phenylpropanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound and its closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | ~175 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~129, ~128, ~127 |

| Methine (CH) | ~55 |

| Methylene (CH₂) | ~40 |

Note: Approximate chemical shifts are based on typical values for similar structures and publicly available data for related compounds.

Mass Spectrometry (MS)

The mass spectrum of the constitutional isomer Phenylalanine (2-Amino-3-phenylpropanoic acid) provides insight into the expected fragmentation pattern.

Illustrative Mass Spectrometry Data for Phenylalanine

| m/z | Interpretation |

| 165 | Molecular Ion [M]⁺ |

| 120 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 74 | [CH(NH₂)COOH]⁺ |

Source: NIST WebBook[1]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-3-phenylpropionic acid, a constitutional isomer, provides characteristic absorption bands.

Infrared (IR) Spectroscopy Data for 3-Amino-3-phenylpropionic acid

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-2800 | O-H (Carboxylic Acid) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1490, ~1450 | Aromatic C=C | Stretching |

| ~1550 | N-H | Bending |

Source: ChemicalBook[2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A 10-20 mg sample of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) is a common technique for amino acids. The sample solution is introduced into the mass spectrometer's ion source.

-

Mass Analysis: The instrument is operated in full scan mode to detect the molecular ion. For fragmentation analysis, tandem mass spectrometry (MS/MS) is employed, where the molecular ion is selected and subjected to collision-induced dissociation (CID).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then assigned to specific functional groups.

Visualizations

The following diagrams illustrate the workflow for the characterization of this compound and the relationship between the different spectroscopic techniques.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Caption: A diagram showing the relationship between different spectroscopic techniques and the specific structural information they provide for a molecule.

References

The Stereochemistry of 2-Phenyl-β-Alanine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-β-alanine, a non-proteinogenic amino acid, possesses a chiral center at the second carbon atom, giving rise to two stereoisomers: (R)-2-amino-2-phenylpropanoic acid and (S)-2-amino-2-phenylpropanoic acid. The spatial arrangement of the functional groups around this stereocenter dictates the molecule's interaction with chiral biological systems, leading to potentially distinct pharmacological and metabolic profiles for each enantiomer. This technical guide provides a comprehensive overview of the stereochemistry of 2-phenyl-β-alanine, including its synthesis, analytical separation, and known biological activities, to support research and development in medicinal chemistry and pharmacology.

Physicochemical Properties of 2-Phenyl-β-Alanine Stereoisomers

The distinct three-dimensional structures of the (R) and (S) enantiomers of 2-phenyl-β-alanine result in differences in their physical properties, most notably their interaction with plane-polarized light. While many of the specific physicochemical properties of the individual enantiomers are not widely reported, the properties of the racemic mixture are documented.

| Property | (R)-2-amino-2-phenylpropanoic acid | (S)-2-amino-2-phenylpropanoic acid | Racemic 2-amino-2-phenylpropionic acid |

| IUPAC Name | (2R)-2-amino-2-phenylpropanoic acid | (2S)-2-amino-2-phenylpropanoic acid | 2-amino-2-phenylpropanoic acid |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |

| Melting Point | Not Reported | Not Reported | 295 °C[1] |

| Specific Rotation | Not Reported | Not Reported | 0° (by definition) |

Enantioselective Synthesis and Resolution

The synthesis of enantiomerically pure 2-phenyl-β-alanine is crucial for the evaluation of its stereospecific biological activities. Several strategies have been developed for the asymmetric synthesis and chiral resolution of β-amino acids.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One common approach involves the use of chiral auxiliaries or catalysts. For instance, the alkylation of a chiral Ni(II) complex of a glycine Schiff base can be employed to introduce the phenyl and methyl groups at the α-carbon with high stereocontrol.

Conceptual Workflow for Asymmetric Synthesis:

Caption: Asymmetric synthesis of 2-phenyl-β-alanine enantiomers.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved through various techniques, including:

-

Formation of Diastereomeric Salts: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) forms diastereomeric salts, which can be separated by crystallization due to their different solubilities.

-

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively catalyze a reaction on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.

Experimental Protocols

General Protocol for Enantioselective Synthesis via Chiral Auxiliary

This protocol is a generalized procedure based on established methods for the asymmetric synthesis of α-amino acids.

-

Complex Formation: A chiral auxiliary, such as (S)-2-[(N-benzylprolyl)amino]benzophenone, is reacted with glycine and a nickel (II) salt to form a chiral Ni(II)-glycine Schiff base complex.

-

Diastereoselective Alkylation: The complex is deprotonated with a strong base (e.g., sodium hydroxide) and then sequentially alkylated with benzyl bromide and methyl iodide in a suitable solvent (e.g., dichloromethane) under phase-transfer catalysis conditions. The bulky chiral auxiliary directs the incoming alkyl groups to a specific face of the molecule, leading to the preferential formation of one diastereomer.

-

Purification of Diastereomers: The resulting mixture of diastereomeric complexes is separated using column chromatography on silica gel.

-

Hydrolysis and Liberation of the Amino Acid: The purified diastereomeric complex is hydrolyzed with aqueous hydrochloric acid to cleave the Schiff base and release the enantiomerically enriched 2-phenyl-β-alanine.

-

Isolation: The free amino acid is isolated by ion-exchange chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the analytical separation of 2-phenyl-β-alanine enantiomers.

-

Column: A chiral stationary phase (CSP) column is essential. Common choices for amino acid enantiomers include macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin-based) or Pirkle-type columns.

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for a teicoplanin-based column in reversed-phase mode would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate). The pH and concentration of the buffer, as well as the proportion of the organic modifier, need to be optimized.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-260 nm) is commonly used.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is typical for analytical separations.

-

Temperature: The column temperature can influence the separation and is often maintained at a constant value (e.g., 25 °C).

Workflow for Chiral HPLC Method Development:

Caption: Chiral HPLC analysis workflow for 2-phenyl-β-alanine.

Biological Activity and Stereochemistry

While specific data on the differential biological activities of the (R) and (S) enantiomers of 2-phenyl-β-alanine are limited, studies on closely related analogs provide valuable insights. For example, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a methylated analog, has demonstrated anti-inflammatory and antinociceptive properties.[2] This activity is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

It is a well-established principle in pharmacology that enantiomers can exhibit different potencies and even different pharmacological effects. This stereoselectivity arises from the specific three-point interactions required for a ligand to bind to its biological target, such as an enzyme active site or a receptor binding pocket.

Potential Signaling Pathway: COX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Given the activity of its analog, it is plausible that one or both enantiomers of 2-phenyl-β-alanine could interact with this pathway.

Caption: Potential mechanism of action via COX inhibition.

Conclusion

The stereochemistry of 2-phenyl-β-alanine is a critical determinant of its potential biological activity. While comprehensive data on the individual enantiomers are still emerging, established methods for their asymmetric synthesis and chiral separation provide the necessary tools for further investigation. Future research should focus on elucidating the specific pharmacological profiles of (R)- and (S)-2-amino-2-phenylpropanoic acid to unlock their full therapeutic potential. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing chiral molecule.

References

The Ubiquitous Presence of β-Amino Acids in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural sources, occurrence, and analysis of β-amino acids, offering valuable insights for their application in research and drug development.

Introduction

β-amino acids, structural isomers of the more common α-amino acids, are characterized by the attachment of the amino group to the β-carbon. While not as prevalent as their α-counterparts, β-amino acids are found in a diverse array of natural products and play significant biological roles.[1] Their inherent resistance to proteolytic degradation makes them attractive building blocks for the development of novel therapeutics with enhanced stability. This technical guide provides a comprehensive overview of the natural sources, quantitative occurrence, and analytical methodologies for β-amino acids, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Occurrence of β-Amino Acids

β-amino acids are distributed across various biological kingdoms, from microorganisms to mammals. They exist both as free molecules and as constituents of larger, more complex structures.

Free β-Amino Acids

β-Alanine: The most well-known naturally occurring β-amino acid, β-alanine, is found in a variety of food sources, primarily animal products. It is a key component of the dipeptides carnosine and anserine, which are abundant in muscle tissue.[2][3][4] The liver can also synthesize β-alanine.[2][5]

β-Aminoisobutyric Acid (BAIBA): This non-proteinogenic β-amino acid is a catabolite of the pyrimidine base thymine and the amino acid valine.[6][7][8] BAIBA is generated in muscle tissue during exercise and is recognized as a myokine with roles in metabolic regulation.[6][8] It exists in two enantiomeric forms, R- and S-BAIBA, with the R-enantiomer being the predominant form in human plasma and urine.

β-Amino Acids in Complex Natural Products

A vast and structurally diverse array of β-amino acids are found as components of secondary metabolites produced by bacteria, fungi, plants, and marine organisms.[9][10][11] These complex molecules often exhibit potent biological activities.

-

Peptides and Depsipeptides: Many microbial and marine invertebrate peptides incorporate β-amino acids, contributing to their unique conformations and resistance to proteolysis.[1][12]

-

Alkaloids: Various alkaloids from plants and microorganisms contain β-amino acid moieties within their structures.[1]

-

Toxins: Certain toxins, such as microcystins produced by cyanobacteria, contain β-amino acid residues.

-

Macrolactam Polyketides: These compounds, often possessing antibiotic properties, frequently utilize a β-amino acid as a starter unit in their biosynthesis.[13]

Quantitative Data on β-Amino Acid Occurrence

The concentration of β-amino acids varies significantly depending on the source. The following tables summarize available quantitative data for some of the most studied β-amino acids.

Table 1: β-Alanine Content in Various Food Sources

| Food Source | β-Alanine Content ( g/100g ) |

| Beef (various cuts) | 0.1 - 0.2 |

| Chicken Breast | ~0.1 |

| Turkey Breast | ~0.1 |

| Pork | 0.1 - 0.2 |

| Fish (e.g., Tuna, Salmon) | 0.05 - 0.1 |

Note: Data is compiled and averaged from various sources and can vary based on the specific cut of meat and preparation method.

Table 2: Concentration of R- and S-β-Aminoisobutyric Acid (BAIBA) in Human Plasma and Urine

| Analyte | Matrix | Concentration |

| R-BAIBA | Plasma | 1734 ± 821 nM |

| S-BAIBA | Plasma | 29.3 ± 7.8 nM |

| R-BAIBA | Urine | 35160 ± 47026 µmol/mol creatinine |

| S-BAIBA | Urine | 90.4 ± 47.0 µmol/mol creatinine |

Data from a study on healthy, recreationally active subjects.

Experimental Protocols

Accurate identification and quantification of β-amino acids from complex biological matrices require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Protocol 1: Extraction and HPLC Analysis of Free β-Amino Acids from Biological Fluids (e.g., Plasma)

1. Sample Preparation (Deproteinization):

- To 100 µL of plasma, add 400 µL of ice-cold methanol.

- Vortex vigorously for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully collect the supernatant.

2. Derivatization (Pre-column with o-Phthalaldehyde/9-fluorenylmethyloxycarbonyl chloride - OPA/FMOC):

- In an autosampler vial, mix 20 µL of the supernatant with 60 µL of borate buffer (pH 10.2).

- Add 20 µL of OPA/FMOC derivatizing reagent.

- Allow the reaction to proceed for 2 minutes at room temperature.

- Inject the derivatized sample into the HPLC system.

3. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

- Mobile Phase A: 40 mM Sodium Phosphate buffer (pH 7.8).

- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

- Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the derivatized amino acids.